molecular formula C5H3F3N4O4 B2986589 3,4-dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole CAS No. 1429419-34-0

3,4-dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No.: B2986589
CAS No.: 1429419-34-0
M. Wt: 240.098
InChI Key: ZSZFXOVFRPGVSR-UHFFFAOYSA-N
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Description

3,4-Dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of two nitro groups at positions 3 and 4, and a trifluoroethyl group at position 1. The trifluoroethyl group imparts unique chemical properties to the molecule, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the nitration of a suitable pyrazole precursor. One common method is the nitration of 1-(2,2,2-trifluoroethyl)-1H-pyrazole using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually carried out at low temperatures to control the exothermic nature of the nitration process.

Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes to ensure better control over reaction conditions and product quality. The use of advanced nitration techniques, such as microreactors, can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro groups in 3,4-dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo oxidation reactions, leading to the formation of nitroso or other oxidized derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives. Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoroethyl group under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed:

    Oxidation: Nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3,4-Dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is used as a building block in organic synthesis. Its unique functional groups allow for the creation of diverse chemical libraries for drug discovery and material science.

Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The trifluoroethyl group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds.

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as high-performance polymers and explosives. The nitro groups contribute to the energetic properties of these materials.

Mechanism of Action

The mechanism of action of 3,4-dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole and its derivatives depends on their specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoroethyl group can enhance the compound’s ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

    3,4-Dinitro-1H-pyrazole: Lacks the trifluoroethyl group, resulting in different chemical and biological properties.

    3,4-Dinitro-1-(2,2,2-trifluoroethyl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.

Uniqueness: The presence of the trifluoroethyl group in 3,4-dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,4-dinitro-1-(2,2,2-trifluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N4O4/c6-5(7,8)2-10-1-3(11(13)14)4(9-10)12(15)16/h1H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZFXOVFRPGVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)(F)F)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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